Product packaging for YmL9 protein(Cat. No.:CAS No. 147206-67-5)

YmL9 protein

Cat. No.: B1176002
CAS No.: 147206-67-5
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Description

Significance of Mitochondrial Translation Systems in Eukaryotic Biology

Mitochondrial translation is a fundamental process in eukaryotic cells, producing a limited but critical set of proteins that are integral to the oxidative phosphorylation system. mdpi.commicrobialcell.combibliotekanauki.plmdpi.comnih.gov While the majority of mitochondrial proteins are encoded by the nuclear genome and imported, the few proteins synthesized within the mitochondria are often highly hydrophobic and difficult to import, making local synthesis advantageous. mdpi.combibliotekanauki.pl The efficiency and regulation of mitochondrial translation are tightly linked to mitochondrial health and cellular energy production. Dysfunction in this system can lead to various cellular defects and is implicated in numerous diseases in higher eukaryotes. mdpi.com In Saccharomyces cerevisiae, mitochondrial translation is essential for respiratory growth. yeastgenome.org

Overview of Nuclear-Encoded Mitochondrial Ribosomal Proteins

Eukaryotic mitochondrial ribosomes are composed of ribosomal RNA (rRNA) molecules and a large number of proteins. Unlike bacterial ribosomes, which have a roughly equal mass of RNA and protein, mitoribosomes often have a higher protein-to-RNA ratio and contain a significantly larger number of protein subunits. cdnsciencepub.com In Saccharomyces cerevisiae, the mitochondrial ribosome contains at least 78 protein subunits. cdnsciencepub.com With the exception of a few proteins (like Var1 in yeast, which is mtDNA-encoded), the vast majority of mitochondrial ribosomal proteins (MRPs) are encoded by nuclear genes. mdpi.comcdnsciencepub.comembopress.org These nuclear-encoded MRPs are synthesized on cytosolic ribosomes and subsequently imported into the mitochondria. mdpi.comcdnsciencepub.comsmolecule.com The import process typically involves mitochondrial targeting sequences, although some MRPs utilize unconventional or internal signals. cdnsciencepub.comembopress.org Once inside the mitochondria, these proteins assemble with mitochondrially encoded rRNA and the few mtDNA-encoded ribosomal proteins to form the functional mitoribosome. cdnsciencepub.com

Historical Perspective of YmL9 Protein Identification and Characterization

The identification and characterization of mitochondrial ribosomal proteins, including YmL9, have been a focus of research aimed at understanding mitochondrial biogenesis and function. Early studies involved the isolation of mitochondrial ribosomes and the biochemical separation and analysis of their protein components. The advent of molecular cloning and sequencing techniques allowed for the identification of the nuclear genes encoding these proteins. The nuclear gene for the mitochondrial ribosomal protein YmL9 (MRP-L9) of Saccharomyces cerevisiae was cloned and sequenced by 1992. researchgate.netnih.govnih.gov This work characterized YmL9 as a nucleus-encoded protein destined for the mitochondrial ribosome. researchgate.netnih.gov Subsequent research confirmed its role as a component of the large mitochondrial ribosomal subunit and highlighted its essentiality for mitochondrial function. yeastgenome.orgresearchgate.netnih.gov Comparative sequence analysis revealed significant homology between YmL9 and ribosomal protein L3 from bacteria and other organisms, providing insights into the evolutionary origins of mitochondrial ribosomes. researchgate.netnih.govebi.ac.uk

Detailed Research Findings on this compound:

Research has provided specific characteristics of the Saccharomyces cerevisiae this compound.

CharacteristicValueSource
Alternative NamesMRP-L9, MRPL9, uL3m yeastgenome.orgnih.govuniprot.org
Encoding LocationNucleus (Gene: MRPL9) yeastgenome.orgresearchgate.netnih.govuniprot.org
OrganismSaccharomyces cerevisiae yeastgenome.orgsmolecule.comuniprot.orgthebiogrid.orguniprot.org
Subunit LocationMitochondrial Large Ribosomal Subunit (54S) yeastgenome.orgsmolecule.comuniprot.orgthebiogrid.org
Molecular Weight (Deduced)Approximately 27.5 kDa smolecule.comresearchgate.netnih.gov
Amino Acid Count (Deduced)269 amino acids smolecule.comuniprot.org
Net ChargeBasic (+30) smolecule.comresearchgate.netnih.gov
Mitochondrial TargetingPutative N-terminal signal peptide (19 residues) researchgate.netnih.gov
EssentialityEssential for mitochondrial function researchgate.netnih.gov
HomologyE. coli ribosomal protein L3 and homologues researchgate.netnih.govebi.ac.uk

YmL9 is synthesized in the cytoplasm as a precursor protein containing a signal peptide that targets it to the mitochondria for import. smolecule.comresearchgate.netnih.gov Following import, the signal peptide is likely cleaved, resulting in the mature protein. The basic nature of YmL9, with a high positive charge, is a common feature among mitochondrial proteins targeted for import. smolecule.comresearchgate.netnih.gov The protein's significant sequence similarity to bacterial ribosomal protein L3 underscores the endosymbiotic origin of mitochondria and the conservation of core ribosomal components across evolutionary lineages. researchgate.netnih.govebi.ac.uk YmL9 functions as a structural constituent of the mitochondrial ribosome, playing a direct role in the process of mitochondrial translation. yeastgenome.orgsmolecule.comuniprot.orgthebiogrid.org Studies involving genetic manipulation in yeast have demonstrated that the MRPL9 gene is essential for proper mitochondrial function, highlighting the critical role of YmL9 in cellular respiration. researchgate.netnih.gov

Properties

CAS No.

147206-67-5

Molecular Formula

C7H4N2O2

Synonyms

YmL9 protein

Origin of Product

United States

Genetic and Genomic Landscape of Yml9 Protein

Gene Identification and Locus Mapping of MRPL9 (YGR220C)

The gene encoding the YmL9 protein in Saccharomyces cerevisiae is officially designated as MRPL9. uniprot.orgyeastgenome.orgalliancegenome.orgthebiogrid.orggenecards.orgsenescence.infoweizmann.ac.il Its systematic name, based on its position within the yeast genome, is YGR220C. uniprot.orgyeastgenome.orgalliancegenome.orgthebiogrid.orgweizmann.ac.ilpombase.orgebi.ac.uk Research efforts have successfully cloned and sequenced this nuclear gene, providing the basis for understanding its genetic characteristics. researchgate.netnih.gov

Chromosomal Localization of the MRPL9 Gene

In the widely studied laboratory strain Saccharomyces cerevisiae S288C, the MRPL9 gene (YGR220C) is located on Chromosome VII. uniprot.orgyeastgenome.orgscbt.com While some earlier studies indicated potential localization on either chromosome XV or VII, current genomic data, such as that from UniProt and the Saccharomyces Genome Database (SGD), confirms its position on Chromosome VII. uniprot.orgresearchgate.netnih.govyeastgenome.orgwikigenes.org

Gene Structure and Transcriptional Units

As a nuclear gene, MRPL9 is transcribed within the nucleus of the yeast cell. smolecule.com In eukaryotes, a typical transcription unit contains the genetic information for a single gene, leading to the production of a single RNA molecule that can then be processed and translated into a protein. nih.gov The systematic name YGR220C identifies the open reading frame (ORF) corresponding to the MRPL9 gene. uniprot.orgyeastgenome.orgalliancegenome.orgthebiogrid.orgweizmann.ac.il While the search results confirm MRPL9 is a protein-coding gene, detailed information regarding specific structural features like the precise number and boundaries of exons and introns (if any) or the lengths of untranslated regions (UTRs) for the S. cerevisiaeMRPL9 gene was not explicitly provided. Eukaryotic genes can contain introns that are removed during RNA splicing. nih.gov

Genetic Essentiality of the MRPL9 Gene for Mitochondrial Function

The integrity and expression of the MRPL9 gene are critical for proper mitochondrial function in Saccharomyces cerevisiae. Studies have demonstrated that the intact MRP-L9 gene is essential for the normal operation of mitochondria. researchgate.netnih.govwikigenes.org As a core component of the mitochondrial ribosome, YmL9 is indispensable for the synthesis of proteins encoded by the mitochondrial DNA, which are vital for processes like oxidative phosphorylation and the formation of the respiratory chain complexes. uniprot.orgsmolecule.comfrontiersin.org Phenotypic analysis of mrpl9 deletion mutants in the Saccharomyces Genome Database reveals severe defects, including the absence of respiratory growth and impaired mitochondrial genome maintenance, underscoring the essential role of this gene in maintaining mitochondrial health and function. yeastgenome.org

A summary of observed phenotypes for the mrpl9 deletion allele is presented below:

Phenotype CategoryObserved PhenotypeSource
Respiratory GrowthAbsent yeastgenome.org
Mitochondrial GenomeAbsent yeastgenome.org
Mitochondrial MorphologyAbnormal yeastgenome.org
Cell SizeDecreased yeastgenome.org
Vegetative GrowthDecreased rate yeastgenome.org
Utilization of Carbon SourceDecreased rate (Respiratory) yeastgenome.org

Transcriptional Regulation of MRPL9

The expression of the nuclear-encoded MRPL9 gene is subject to transcriptional regulation, a fundamental mechanism controlling gene activity in eukaryotic cells. pressbooks.pubyoutube.com Transcription, the process of synthesizing mRNA from the DNA template, is initiated by RNA polymerase binding to specific DNA sequences known as promoters, typically located upstream of the gene's coding region. pressbooks.pubyoutube.comubc.cascfbio-iitd.res.in

Promoter Elements and Regulatory Sequences Governing MRPL9 Expression

Promoters in eukaryotes contain various cis-regulatory elements (CREs), which are DNA sequences that serve as binding sites for transcription factors and other regulatory proteins, thereby influencing the rate of transcription. ubc.cascfbio-iitd.res.inbyjus.comwikipedia.org These elements can include core promoter elements near the transcription start site and proximal promoter elements further upstream. scfbio-iitd.res.in Enhancer sequences, another type of CRE, can also modulate transcription and may be located at a distance from the promoter. byjus.comwikipedia.org While the general principles of eukaryotic promoter structure and regulatory sequences apply to the MRPL9 gene, specific details regarding the precise sequence and location of promoter elements or other cis-regulatory sequences that govern MRPL9 expression in Saccharomyces cerevisiae were not explicitly detailed in the provided search results.

Transcription Factors and Regulatory Pathways Influencing MRPL9 Transcription

Transcriptional regulation is mediated by transcription factors (TFs), which are proteins that bind to cis-regulatory elements within the promoter and other regulatory regions to activate or repress gene expression. pressbooks.pubyoutube.comscfbio-iitd.res.inwikipedia.org These transcription factors often act as part of complex regulatory pathways that respond to various cellular signals and environmental conditions. While the search results indicate that MRPL9 expression is regulated, and mention associations with signaling pathways in the context of human disease (e.g., c-MYC pathway in cancer frontiersin.orgnih.govresearchgate.net), specific transcription factors or regulatory pathways known to directly control the transcription of the MRPL9 gene in Saccharomyces cerevisiae were not identified in the search results. Experimental studies involving the overexpression of YGR220C (MRPL9) under the control of an inducible promoter demonstrate that its expression level can be manipulated, implying regulatory mechanisms exist. nih.gov

Compound Names and Corresponding Identifiers

NameTypePubChem CIDNotes
This compoundProteinN/AComponent of mitochondrial ribosome.
MRPL9GeneN/AGene encoding this compound in S. cerevisiae.
YGR220CGene LocusN/ASystematic name for the MRPL9 locus.

Note: PubChem is a database for chemical molecules and does not provide CIDs for proteins or genes.

Cellular and Subcellular Dynamics of Yml9 Protein

Biogenesis and Post-Translational Processing of YmL9 Protein

The biogenesis of mitochondrial ribosomal proteins (MRPs), including YmL9, is an intricate process. These proteins are encoded by nuclear genes and synthesized by cytosolic ribosomes. nih.govnih.govmdpi.com After synthesis, they must be translocated across mitochondrial membranes to reach their functional location within the organelle. nih.govnih.govnih.govbiorxiv.org This translocation process involves several steps and requires the assistance of various cellular components. nih.govnih.gov

Cytoplasmic Synthesis and Mitochondrial Import Mechanisms

YmL9, like most mitochondrial proteins, is synthesized in the cytosol on free ribosomes. nih.govmdpi.comfrontiersin.org Following synthesis, these precursor proteins are directed to the mitochondria for import. nih.govbiorxiv.org The import process is mediated by protein translocases located in the outer and inner mitochondrial membranes. The translocase of the outer mitochondrial membrane (TOM complex) serves as the primary entry gate for most mitochondrial precursor proteins. nih.govbiorxiv.orgmdpi.com After passing through the TOM complex, proteins destined for the mitochondrial matrix or inner membrane traverse the intermembrane space and interact with translocases in the inner mitochondrial membrane, such as the TIM23 or TIM22 complexes, depending on the protein's destination and characteristics. nih.govmdpi.comnih.gov Studies in yeast have been instrumental in unraveling the steps involved in MRP import, folding, and assembly into functional ribosomes. nih.gov

Role of Signal Peptides in Mitochondrial Targeting

Mitochondrial proteins typically contain targeting signals that direct them to the mitochondria. nih.govfrontiersin.orgwikipedia.org For many mitochondrial matrix proteins, this signal is an N-terminal peptide extension called a presequence or mitochondrial transit peptide (mTP). frontiersin.orgwikipedia.orgdtu.dk These presequences are often rich in positively charged amino acids and can form amphipathic alpha-helical structures. frontiersin.orguni-muenchen.de The presence of a putative signal peptide for mitochondrial import has been inferred for human MRPL9 based on its amino acid sequence. frontiersin.org These targeting sequences are recognized by receptor proteins on the mitochondrial surface, initiating the import process. frontiersin.orguni-muenchen.de After import, the N-terminal targeting sequences are often cleaved off by specific peptidases within the mitochondria. frontiersin.orgwikipedia.org

Involvement of Mitochondrial Chaperones in YmL9 Folding and Integration

Mitochondrial molecular chaperones play a crucial role at various stages of protein import and biogenesis, including facilitating presequence translocation, unfolding of precursor proteins in the cytosol, movement across mitochondrial membranes, and the proper folding of newly imported proteins within the mitochondrial matrix. nih.govnih.govwikipedia.org These chaperones interact with unfolded or partially folded protein subunits, stabilizing non-native conformations and assisting in correct folding and assembly. wikipedia.orgbbk.ac.uk Specifically, mitochondrial chaperones are known to assist in the proper folding and integration of imported proteins, including those destined for ribosomal complexes. nih.govnih.govvulcanchem.com The biogenesis of mitoribosomes itself is a complex process supported by numerous chaperones and assembly factors within the mitochondria. nih.govnih.gov

Sub-Mitochondrial Localization of this compound

This compound is ultimately localized within the mitochondria, specifically as a component of the large mitochondrial ribosomal subunit and is associated with the mitochondrial inner membrane. uniprot.orgyeastgenome.org

Integration into the Mitochondrial Large Ribosomal Subunit

YmL9 is a core component of the mitochondrial ribosome, specifically the large ribosomal subunit (54S in yeast, 39S in humans). uniprot.orgyeastgenome.orgfrontiersin.orgmdpi.com The mitochondrial ribosome is a dedicated translation machinery responsible for synthesizing proteins encoded by the mitochondrial genome. uniprot.orgmdpi.com The assembly of the mitochondrial ribosome involves the coordinated association of ribosomal RNAs, encoded by mitochondrial DNA, and numerous mitochondrial ribosomal proteins, encoded by nuclear DNA and imported from the cytosol. nih.govnih.govmdpi.com High-resolution structural studies, particularly using cryo-EM, have provided insights into the structure of the yeast and human mitochondrial large ribosomal subunits and the arrangement of their protein components, including proteins like YmL9. ebi.ac.ukebi.ac.uknih.govresearchgate.netresearchgate.net

Association with the Mitochondrial Inner Membrane

Mitochondrial ribosomes are not freely dispersed within the mitochondrial matrix but are found to be attached to the mitochondrial inner membrane. uniprot.orgmdpi.com This association is functionally significant, as it facilitates the co-translational integration of the hydrophobic translation products (proteins encoded by mitochondrial DNA, many of which are subunits of the respiratory chain) directly into the inner membrane. uniprot.orgmdpi.com While the precise mechanisms of mitoribosome anchoring to the inner membrane can involve specific ribosomal proteins, such as MRPL45 in human mitoribosomes mdpi.com, the association of the large ribosomal subunit, containing YmL9, with the inner membrane is a established aspect of its localization and function in mitochondrial protein synthesis and membrane integration. uniprot.orgyeastgenome.org

Dynamic Regulation of this compound Localization

This compound is characterized as a nucleus-encoded mitochondrial ribosomal protein, particularly studied in yeast thebiogrid.orgthebiogrid.orgdntb.gov.uanih.gov. Its primary localization is established within the mitochondria, facilitated by a putative mitochondrial import signal peptide nih.gov. While the initial targeting to the mitochondria is a key aspect of its cellular localization, the dynamic regulation of protein localization, including that of mitochondrial proteins, is a crucial mechanism by which cells respond to internal and external stimuli elifesciences.org.

Dynamic regulation of protein localization can involve various mechanisms. Post-translational modifications (PTMs) are well-established regulators of protein localization, with modifications such as phosphorylation, ubiquitination, and SUMOylation capable of altering a protein's address within the cell numberanalytics.comabcam.comthermofisher.comnih.govwikipedia.org. Protein-protein interactions also play a significant role, as binding to other proteins or complexes can sequester a protein in a specific compartment or facilitate its translocation numberanalytics.com. Furthermore, cellular signaling pathways can impinge upon protein localization by influencing PTMs or protein interactions, thereby directing proteins to different subcellular locations in response to signals numberanalytics.com.

Although YmL9 is known to be a mitochondrial protein thebiogrid.orgthebiogrid.orgdntb.gov.uanih.gov, detailed research findings specifically elucidating the dynamic regulation of this compound localization in response to specific cellular conditions or signals are limited in the readily available search results. Some evidence suggests that YmL9 localization may be subject to regulation, as indicated by mentions of "more localization regulated" in relation to other mitochondrial ribosomal proteins and changes in protein abundance linked to regulatory proteins thebiogrid.orgthebiogrid.org. However, the precise triggers, molecular mechanisms (e.g., specific PTMs or interacting partners), and the extent or kinetics of any observed translocation events for YmL9 are not extensively detailed in the provided information.

Further research is required to fully understand the dynamic aspects of this compound localization, including the specific signals or conditions that induce changes in its mitochondrial presence or distribution, the molecular machinery involved in such movements, and the functional consequences of these dynamic localization events.

Molecular Function and Mechanism of Yml9 Protein

Role of YmL9 Protein as a Structural Constituent of the Mitoribosome

YmL9 is a component of the large mitochondrial ribosomal subunit, often referred to as the 54S subunit in yeast. uniprot.orgsmolecule.com Its presence and interaction with other ribosomal proteins and ribosomal RNA (rRNA) are crucial for the formation of a functional mitoribosome. yeastgenome.org

Within the large mitochondrial ribosomal subunit, YmL9 occupies a specific position, interacting with both other proteins and the ribosomal RNA. While detailed, high-resolution structural data specifically pinpointing the exact location of every amino acid of YmL9 within the yeast mitoribosome in all functional states may be subject to ongoing research, its classification as a large ribosomal subunit protein indicates its integration into this complex macromolecular assembly. uniprot.orgsmolecule.com YmL9 shows significant sequence similarity to bacterial ribosomal protein L3 pombase.orgnih.gov, which in bacterial ribosomes is typically located near the peptidyl transferase center and the polypeptide exit tunnel, suggesting a potentially analogous structural role in the mitoribosome.

Functional Contribution of this compound to Mitochondrial Translation

Beyond its structural role, YmL9 contributes to the functional aspects of mitochondrial translation, the process by which genetic information from mitochondrial mRNA is converted into proteins.

Polypeptide elongation involves the sequential binding of transfer RNAs (tRNAs) carrying amino acids to the ribosome, their interaction with the mRNA codons, and the formation of peptide bonds to create the growing polypeptide chain. dntb.gov.uakhanacademy.orguni-hamburg.de The large ribosomal subunit houses the peptidyl transferase center, the catalytic site for peptide bond formation. vulcanchem.com Mitoribosomal proteins are known to stabilize tRNA binding and facilitate their movement through the ribosomal A (aminoacyl), P (peptidyl), and E (exit) sites during elongation. nih.govuni-hamburg.debiorxiv.org Although specific direct interactions of YmL9 with tRNA or a direct catalytic role in peptide bond formation are not explicitly detailed in the provided information, its presence as a structural component of the large subunit is fundamental for the proper functioning of the elongation machinery. The coordinated action of all ribosomal components, including YmL9, is necessary for the accurate and efficient translocation of tRNAs and the elongation of the polypeptide chain.

Protein Characteristics of Saccharomyces cerevisiae YmL9

CharacteristicValueSource
Molecular Weight27.5 kDa smolecule.comnih.govresearchgate.net
Amino Acid Count269 uniprot.orgsmolecule.com
Net Charge+30 smolecule.comnih.govresearchgate.netresearchgate.net
Molecules per cell (log phase SD medium)~3200 uniprot.org

This compound's Impact on Mitochondrial Respiratory Chain Assembly and Function

The this compound, also known as MRP-L9, is a nucleus-encoded protein that localizes to the mitochondria in Saccharomyces cerevisiae (baker's yeast). It serves as an integral component of the large subunit of the mitochondrial ribosome (mitoribosome). researchgate.netuniprot.orgyeastgenome.org Mitochondrial ribosomes are essential for the synthesis of proteins encoded by the mitochondrial genome. These mitochondrially-encoded proteins include several critical subunits of the mitochondrial respiratory chain complexes, such as subunits of Complex III (cytochrome bc1 complex), Complex IV (cytochrome c oxidase), and ATP synthase. uniprot.orgmdpi.com

The essentiality of YmL9 for mitochondrial function and respiratory competence stems from the fact that the mitoribosome, containing YmL9, is responsible for translating the mitochondrial mRNAs that code for key subunits of the respiratory chain complexes. Without sufficient and functional YmL9, mitochondrial translation is impaired. This deficit in the synthesis of mitochondrially-encoded subunits directly impacts the availability of these components necessary for the proper assembly of functional respiratory chain complexes embedded in the inner mitochondrial membrane.

Consequently, a deficiency or absence of YmL9 leads to defective assembly and reduced activity of the mitochondrial respiratory chain. While YmL9 is not an assembly factor or chaperone in the same manner as proteins that directly facilitate the binding or folding of subunits during complex formation, its role in providing the necessary protein components through translation is a fundamental prerequisite for the entire assembly process. uniprot.orgyeastgenome.org Impaired mitochondrial translation due to YmL9 dysfunction results in a shortage of mitochondrially-encoded subunits, thereby hindering the formation of complete and functional respiratory chain complexes and compromising mitochondrial respiration.

Studies on related mitochondrial ribosomal proteins in yeast, such as YmL8 and YmL20, also highlight the critical link between functional mitochondrial ribosomes and mitochondrial integrity, including the stability of mitochondrial DNA, which encodes the subunits translated by the mitoribosome. researchgate.net Although the direct mechanism by which YmL9's absence might affect mtDNA stability is not as extensively documented as its role in translation, the interconnectedness of mitoribosome function and mitochondrial genome maintenance suggests a broader impact on mitochondrial health and, consequently, respiratory chain integrity.

Key Characteristics of this compound in Saccharomyces cerevisiae

CharacteristicDetailSource(s)
Protein NameYmL9 (MRP-L9), Large ribosomal subunit protein uL3m, 54S ribosomal protein L9, mitochondrial uniprot.orgyeastgenome.org
OrganismSaccharomyces cerevisiae uniprot.orgyeastgenome.org
Cellular LocationMitochondrion, Mitochondrial large ribosomal subunit, Mitochondrial inner membrane uniprot.orgyeastgenome.org
Molecular FunctionStructural constituent of ribosome yeastgenome.org
Biological ProcessMitochondrial translation uniprot.orgyeastgenome.org
EssentialityEssential for mitochondrial function and respiratory growth researchgate.netyeastgenome.orgnih.gov
Deduced Molecular Weight27.5 kDa nih.gov
UniProt AccessionP31334 uniprot.org

Interactions and Complex Assembly of Yml9 Protein

Protein-Protein Interactions of YmL9 within the Mitoribosome

As a core component of the 54S large subunit, which comprises 46 different proteins in yeast, YmL9 interacts with numerous other mitochondrial ribosomal proteins. udel.edu Studies utilizing techniques such as co-immunoprecipitation and mass spectrometry have been instrumental in identifying these binding partners. yeastgenome.org Databases dedicated to protein-protein interactions, such as BioGRID, list a substantial number of interactors for yeast MRPL9, indicating a complex network of associations within the mitoribosome. udel.edunih.gov Structural analyses, particularly cryo-electron microscopy studies of the yeast mitochondrial large ribosomal subunit, provide detailed insights into the spatial arrangement of these proteins and the interfaces involved in their interactions. uniprot.org

YmL9 Protein Interaction with Ribosomal RNA (rRNA)

Ribosomal proteins like YmL9 interact closely with ribosomal RNA, which forms the structural core of the ribosome. These interactions are crucial for the proper folding, stability, and function of the mitoribosomal subunits.

YmL9 is characterized as a basic protein with a high net positive charge. reactome.orgyeastgenome.org This characteristic is common among proteins that bind to the negatively charged phosphate (B84403) backbone of RNA. While specific dedicated RNA-binding domains within YmL9 are not explicitly detailed in the provided information, its homology to bacterial ribosomal protein L3, known to bind 23S rRNA, suggests that YmL9 possesses regions capable of interacting with mitochondrial rRNA. ebi.ac.uk Ribosomal proteins often contain extensions or domains that project into the rRNA structure, facilitating these interactions. ebi.ac.uk The molecular function of YmL9 is described as a structural constituent of the ribosome, inherently involving interaction with rRNA. udel.edunih.gov

Dynamics of Mitochondrial Ribosome Assembly Mediated by YmL9

The assembly of mitochondrial ribosomes is a complex and highly coordinated process involving the integration of nucleus-encoded proteins, like YmL9, and mitochondria-encoded rRNA. YmL9, as a component of the large ribosomal subunit, is incorporated into the developing mitoribosome during its assembly within the mitochondria. yeastgenome.org

Below is a conceptual table summarizing the types of interactions involving this compound within the mitochondrial ribosome:

Interaction TypeDescriptionRole in Mitoribosome Function/Assembly
Protein-ProteinInteractions with other mitochondrial ribosomal proteins.Essential for structural integrity, subunit association, and overall function. yeastgenome.orguniprot.org
Protein-rRNABinding to mitochondrial ribosomal RNA (primarily 21S rRNA in yeast). udel.eduCrucial for rRNA folding, stability, and formation of functional sites. ebi.ac.ukyeastgenome.org

Evolutionary and Comparative Genomics of Yml9 Protein

Phylogenetic Analysis of YmL9 Protein Homologs

Phylogenetic analysis of this compound homologs has revealed its deep evolutionary roots and relationships across various biological kingdoms and organelles. This analysis typically involves comparing amino acid or nucleotide sequences of YmL9 and its related proteins from diverse organisms to construct evolutionary trees. biotite-python.orgyulab-smu.topreadthedocs.io

Sequence Homology to Eubacterial Ribosomal Protein L3

A key finding from sequence analysis is the significant similarity between YmL9 and the eubacterial ribosomal protein L3. nih.govresearchgate.net This homology supports the widely accepted endosymbiotic theory, which posits that mitochondria originated from an ancient alpha-proteobacterium. The structural conservation between YmL9 and eubacterial L3 is particularly notable in the C-terminal half of the protein. nih.govresearchgate.net This suggests that this region may be crucial for the core function or structure of the ribosomal subunit, a function that has been maintained despite billions of years of evolution and the transfer of the gene to the host nucleus. nih.govresearchgate.netwikipedia.org

Conservation Across Natural Kingdoms and Photosynthetic Organelles

YmL9 and its homologs exhibit conservation not only across the three natural kingdoms (Archaea, Bacteria, and Eukarya) but also in photosynthetic organelles like cyanelles. nih.gov This broad conservation underscores the fundamental role of this protein in ribosomal structure and function across diverse life forms and cellular compartments. The degree of sequence similarity is highest between YmL9 and its eubacterial and cyanelle counterparts, indicating a closer evolutionary relationship to these groups compared to archaebacterial or eukaryotic cytoplasmic ribosomal proteins. nih.govresearchgate.net This pattern further supports the bacterial origin of mitochondria and chloroplasts.

Evolutionary Divergence and Conservation of Mitochondrial Ribosomal Proteins

Mitochondrial ribosomal proteins (MRPs), including YmL9, show varying degrees of evolutionary divergence and conservation. While some MRPs are highly conserved, others have diverged significantly, reflecting adaptations to the specific environment and functional requirements of the mitochondrion within different eukaryotic lineages.

Comparative Analysis of YmL9 in Saccharomyces cerevisiae and Other Organisms

Comparative analysis of YmL9 in Saccharomyces cerevisiae with its homologs in other organisms highlights both conserved features and lineage-specific variations. biorxiv.org The basic nature of the protein (net charge +30) and its approximate size (27.5 kDa) appear to be conserved characteristics. nih.govresearchgate.net The presence of a putative mitochondrial import signal peptide is also a conserved feature, reflecting its nucleus-encoded nature and mitochondrial localization. nih.govresearchgate.net However, detailed sequence comparisons and structural analyses can reveal subtle differences that may contribute to variations in mitochondrial ribosome assembly or function across species. For instance, while YmL9 in yeast is a well-characterized mitochondrial protein, some mammalian proteins initially classified as cytoplasmic ribosomal proteins (like human and rat MRL3) were later postulated to be true nucleus-encoded mitochondrial ribosomal proteins based on their high sequence similarity to YmL9. nih.govresearchgate.net

Implications for Ribosomal Protein Evolution and Gene Duplication Events

The evolutionary history of YmL9 and other MRPs provides insights into the broader context of ribosomal protein evolution and the role of gene duplication events. The presence of homologs in both bacterial and eukaryotic lineages suggests that the ancestral gene existed before the divergence of these domains. Gene duplication events followed by divergence could have led to the specialization of ribosomal proteins in different cellular compartments (cytoplasm and mitochondria). nih.govlibretexts.orgunil.ch The observation that some mammalian proteins share high similarity with YmL9, despite being initially misclassified, suggests instances where gene duplication and subsequent functional or localization shifts may have occurred during eukaryotic evolution. nih.govresearchgate.net Studying the phylogenetic distribution and sequence divergence of YmL9 orthologs and paralogs can help reconstruct these evolutionary events.

Identification of Orthologs and Paralogs of this compound

Identifying orthologs and paralogs of YmL9 is crucial for understanding its evolutionary history and functional conservation. Orthologs are genes in different species that evolved from a common ancestral gene by speciation, typically retaining the same function. nih.govlibretexts.org Paralogs are genes within the same species that arose through gene duplication, which may lead to new functions or subfunctionalization. nih.govlibretexts.org

Based on sequence homology and phylogenetic analysis, YmL9 has orthologs in a wide range of eukaryotes, representing the mitochondrial ribosomal protein L3 equivalent. nih.gov Its strong similarity to eubacterial L3 indicates that the eubacterial L3 is an ancient ortholog. nih.govresearchgate.net Identifying paralogs within a genome would involve searching for genes with significant sequence similarity to YmL9 that arose through duplication events within that specific lineage. nih.govlibretexts.org Databases and comparative genomics tools are used to identify these relationships, providing a more complete picture of the YmL9 gene family and its expansion or contraction across different species. omabrowser.org

Postulated Mammalian Mitochondrial Ribosomal Protein Homologs

Based on the notable sequence similarity to this compound, certain mammalian cytoplasmic ribosomal proteins were initially postulated to be true nucleus-encoded mitochondrial ribosomal proteins. nih.govresearchgate.net Specifically, two mammalian cytoplasmic ribosomal proteins, referred to as MRL3 in humans and rats, exhibited a high degree of similarity to YmL9, leading to this postulation. nih.govresearchgate.net

This highlights the complex evolutionary history of mitochondrial ribosomal proteins, where some proteins encoded in the nucleus and initially identified as cytoplasmic might, in fact, have a mitochondrial localization and function, reflecting ancient relationships with their bacterial ancestors. Further research has continued to identify and characterize mammalian mitochondrial ribosomal proteins, revealing both conserved proteins with bacterial and yeast homologs and proteins specific to mammals. nih.govnih.gov

OrganismProtein Name(s)LocalizationPostulated Homology to YmL9
Saccharomyces cerevisiaeYmL9 (MRP-L9, MRPL9, uL3m)MitochondriaDirect Homolog
Escherichia coliRibosomal protein L3Cytoplasm (Ribosome)Homologous
HumanMRL3 (Postulated), other mitochondrial ribosomal proteinsMitochondriaPostulated Homolog (MRL3)
RatMRL3 (Postulated), other mitochondrial ribosomal proteinsMitochondriaPostulated Homolog (MRL3)
CyanellesRelated ribosomal proteinsPhotosynthetic OrganellesHomologous

Regulation of Yml9 Protein Expression and Activity

Transcriptional and Post-Transcriptional Control Mechanisms

The regulation of YmL9 protein levels begins at the transcriptional level within the nucleus, as its gene resides on nuclear chromosomes (XV or VII in yeast) biogps.orgyeastgenome.org. Transcriptional control involves the complex interplay of transcription factors and regulatory elements that govern the rate at which the YmL9 gene is transcribed into messenger RNA (mRNA). While specific transcription factors directly regulating YmL9 have not been detailed in the provided search results, general principles of nuclear gene transcription apply uniprot.org. These principles include the binding of RNA polymerase to the gene's promoter and the assembly of transcription complexes, which can be influenced by various cellular signals and conditions.

Following transcription, the YmL9 mRNA undergoes post-transcriptional modifications within the nucleus before being exported to the cytoplasm for translation. These modifications are crucial for mRNA maturation, stability, and efficient translation. Key post-transcriptional control mechanisms include:

Capping: Addition of a 5' cap to the mRNA, which protects it from degradation and aids in ribosomal binding.

Splicing: Removal of introns and ligation of exons to produce the mature mRNA sequence. Alternative splicing can potentially lead to different transcript variants, although the existence and functional implications of alternative splicing for YmL9 specifically are not detailed in the provided information biogps.org.

Polyadenylation: Addition of a poly(A) tail to the 3' end of the mRNA, affecting its stability and translation efficiency.

mRNA Stability: The lifespan of the YmL9 mRNA in the cytoplasm can be regulated by RNA-binding proteins and other factors that influence its degradation rate.

Translation Control: The rate at which the YmL9 mRNA is translated into protein can be modulated by various factors, including ribosomal components and regulatory proteins that bind to the mRNA.

While these post-transcriptional mechanisms are known to regulate gene expression broadly, specific details regarding how they precisely control YmL9 expression were not found in the provided search results.

Factors Influencing this compound Abundance and Stability

The cellular abundance of this compound is a dynamic balance between its synthesis (governed by transcriptional and translational control) and its degradation. Once synthesized in the cytoplasm, YmL9 is imported into the mitochondria via a putative signal peptide biogps.orgyeastgenome.orgebi.ac.uk. Within the mitochondria, YmL9 is a component of the large ribosomal subunit yeastgenome.orgebi.ac.uk.

Factors influencing this compound abundance include the efficiency of its mRNA translation, the rate of mitochondrial import, and the rate of protein degradation. Protein stability, in general, is influenced by various chemical and physical factors, such as pH, temperature, ionic strength, and the presence of ligands or denaturants. The folded conformation of a protein is essential for its stability and function, and this is maintained by various interactions between amino acid side chains. Mutations or modifications in the protein sequence can also impact stability, potentially leading to misfolding or aggregation.

Cross-Talk Between Nuclear and Mitochondrial Gene Expression Pathways Affecting YmL9

The regulation of this compound exemplifies the essential cross-talk between the nuclear and mitochondrial genomes. Although YmL9 functions within the mitochondria, its gene is encoded in the nucleus biogps.orgyeastgenome.orgebi.ac.uk. This necessitates coordinated gene expression between the two organelles to ensure the proper assembly and function of the mitochondrial ribosome and, consequently, mitochondrial protein synthesis.

Nuclear-mitochondrial cross-talk involves complex signaling pathways that allow the nucleus to respond to the metabolic and functional state of the mitochondria and, conversely, for mitochondrial signals to influence nuclear gene expression. This bidirectional communication is crucial for maintaining mitochondrial homeostasis and adapting to changing cellular demands.

In the context of YmL9, nuclear-encoded factors regulate the transcription of the YmL9 gene. The resulting mRNA is then translated in the cytoplasm, and the protein is imported into the mitochondria. The expression levels of other mitochondrial ribosomal proteins, also nucleus-encoded, must be coordinated with YmL9 expression to ensure the correct stoichiometry for ribosomal assembly. Disruptions in mitochondrial function can trigger signaling pathways that modulate the expression of nuclear genes encoding mitochondrial proteins, including ribosomal components like YmL9, although the specific signals and pathways affecting YmL9 were not detailed in the search results. This cross-talk ensures that the supply of nuclear-encoded mitochondrial proteins meets the demands of the mitochondria.

While the search results highlight the importance of nuclear-mitochondrial cross-talk in regulating the expression of mitochondrial proteins generally, specific research findings detailing how this cross-talk precisely impacts the transcriptional or post-transcriptional regulation of YmL9 were not available.

Role of Yml9 Protein in Mitochondrial Pathophysiology Models

YmL9 Protein in Models of Mitochondrial Dysfunction

The intact gene encoding MRP-L9 (YmL9) is essential for mitochondrial function in yeast. nih.gov Studies in yeast models have demonstrated that deficiencies or alterations in mitochondrial ribosomal proteins, including potentially YmL9, can lead to impaired mitochondrial translation and subsequent mitochondrial dysfunction. This dysfunction can manifest as abnormal mitochondrial morphology, decreased respiratory growth, and altered utilization of carbon sources. yeastgenome.orgresearchgate.net

Research findings in yeast mutants with defects in ribosomal protein paralogs required for normal mitochondrial function, such as RPL1b, RPL2b, and RPS26b, show a downregulation in the translation of mitochondrial proteins. researchgate.net These mutants also exhibit slow growth on glucose and temperature sensitivity on glycerol, along with defective mitochondrial morphology and membrane potential. researchgate.net While these studies focus on other mitochondrial ribosomal proteins, they underscore the critical nature of these components, including YmL9 as MRP-L9, for maintaining mitochondrial integrity and function. The table below summarizes some observed phenotypes in yeast mutants affecting mitochondrial ribosomal proteins.

PhenotypeObservation in MRP Mutant Yeast ModelsSource
Cell sizeDecreased yeastgenome.org
Innate thermotoleranceDecreased yeastgenome.org
Killer toxin resistanceIncreased yeastgenome.org
Lipid particle morphologyAbnormal yeastgenome.org
Mitochondrial genome maintenanceAbsent yeastgenome.org
Mitochondrial morphologyAbnormal yeastgenome.org
MitophagyDecreased yeastgenome.org
Protein/peptide accumulationDecreased yeastgenome.org
Resistance to chemicalsIncreased yeastgenome.org
Respiratory growthAbsent or decreased rate yeastgenome.org
Starvation resistanceDecreased yeastgenome.org
Stress resistanceIncreased yeastgenome.org
Utilization of carbon sourceDecreased rate yeastgenome.org
Vegetative growthDecreased rate yeastgenome.org

Investigating this compound in Cellular Stress Responses

Cellular stress responses are crucial for maintaining cellular integrity and function when exposed to various stressors. nih.gov These responses include mechanisms to detoxify, repair damage, and remove damaged cells or proteins. nih.govqiagen.com Protein misfolding and aggregation are common consequences of cellular stress and are counteracted by pathways like the heat shock response (HSR) and the unfolded protein response (UPR). nih.govwikipedia.orgnih.gov

As a core component of the mitochondrial ribosome, YmL9 is integral to mitochondrial protein synthesis. smolecule.com Disruptions in mitochondrial protein synthesis due to issues with components like YmL9 can contribute to mitochondrial stress, which in turn can trigger broader cellular stress responses. While direct studies specifically detailing YmL9's role in initiating or modulating cellular stress responses were not prominently found, its essentiality for mitochondrial function implies its involvement in maintaining mitochondrial homeostasis, a key aspect of cellular stress resilience. nih.govsmolecule.comyeastgenome.org Mitochondrial dysfunction itself can act as a stressor, leading to increased reactive oxygen species (ROS) production and activation of stress signaling pathways. biorxiv.orgmdpi.com Therefore, the proper functioning of YmL9 is indirectly linked to the cell's ability to cope with stress by ensuring efficient mitochondrial protein production and thus maintaining mitochondrial health.

This compound's Significance in Understanding Broader Biological Processes (e.g., neurodegeneration, metabolic disorders in general research models)

Given the fundamental role of mitochondria in cellular energy production and various metabolic processes, and the critical function of YmL9 in mitochondrial protein synthesis, research on YmL9 in model organisms like yeast can provide insights into broader biological processes relevant to human diseases, including neurodegeneration and metabolic disorders. smolecule.comvulcanchem.com

Mitochondrial dysfunction is increasingly recognized as a contributing factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. pasteur.frnih.govmdpi.comfrontiersin.orgnordicbioscience.com These disorders are often characterized by protein misfolding and aggregation, and impaired mitochondrial function can exacerbate these issues. nih.govmdpi.com While direct evidence linking YmL9 specifically to neurodegeneration in mammalian models was not found in the provided results, the study of its role in mitochondrial protein synthesis in yeast models can contribute to the understanding of how defects in mitochondrial translation impact neuronal health and survival. The evolutionary conservation of mitochondrial ribosomal proteins suggests that findings in yeast may have relevance to mammalian systems. nih.govvulcanchem.com

Similarly, metabolic disorders involve dysregulation of cellular metabolic pathways, and mitochondrial dysfunction plays a significant role in conditions like obesity, type 2 diabetes, and inherited metabolic disorders. rarerevolutionmagazine.commdpi.comrareportal.org.aujax.org By affecting mitochondrial protein synthesis, alterations in YmL9 could potentially impact key metabolic processes occurring within mitochondria. Research using yeast models of YmL9 function can serve as a valuable tool to explore the fundamental links between mitochondrial translation, metabolic health, and the development of metabolic disorders. smolecule.comvulcanchem.com

Advanced Research Methodologies for Yml9 Protein Studies

Biophysical and Structural Biology Techniques

Cryo-Electron Microscopy (Cryo-EM) for Mitoribosome Structure Elucidation

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large macromolecular complexes like the mitoribosome. nih.govresearchgate.net This technique allows for the visualization of the mitoribosome in its near-native state, providing invaluable insights into the arrangement of its ribosomal RNA (rRNA) and mitochondrial ribosomal proteins (MRPs), including YmL9.

The process involves flash-freezing purified mitoribosomes in a thin layer of vitreous ice, preserving their natural conformation. youtube.com A transmission electron microscope then captures a large number of two-dimensional images of the randomly oriented particles. These 2D projections are computationally classified, aligned, and reconstructed to generate a three-dimensional density map of the mitoribosome.

Table 1: Examples of Mitoribosome Structures Solved by Cryo-EM

Organism Subunit Resolution (Å) PDB ID
Homo sapiens 55S 3.2 5OL3
Saccharomyces cerevisiae 54S 3.2 5MRC
Trypanosoma brucei 54S 6.1 6Z1T

This table presents examples of mitoribosome structures from different organisms that have been determined using Cryo-EM, illustrating the resolutions that can be achieved.

Spectroscopic and Imaging Techniques for Localization Studies

Determining the precise submitochondrial localization of the YmL9 protein is crucial for understanding its function in the context of the mitochondrial inner membrane, where the newly synthesized proteins are integrated. Spectroscopic and imaging techniques, particularly fluorescence microscopy, are powerful tools for these localization studies.

In this approach, the this compound is tagged with a fluorescent marker, such as the Green Fluorescent Protein (GFP). This fusion protein can then be expressed in cells, and its location visualized using high-resolution microscopy. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy or single-molecule localization microscopy (SMLM), can overcome the diffraction limit of light, allowing for the visualization of YmL9 within the intricate sub-mitochondrial compartments with nanoscale precision. nih.govnih.govfrontiersin.org

These imaging studies can reveal whether YmL9 is exclusively a component of the mitoribosome or if it has other potential locations or functions within the mitochondrion. By co-localizing YmL9 with other known mitochondrial markers, its proximity to the mitochondrial inner membrane, the nucleoid, or other mitochondrial structures can be determined, providing clues about its role in the spatial organization of mitochondrial translation.

In Vitro Reconstitution and Functional Assays of Mitoribosomes

While in vivo studies provide valuable information, in vitro reconstitution of the mitoribosome offers a controlled system to dissect the specific function of individual components like the this compound. This bottom-up approach involves assembling the mitoribosome from its purified constituent parts, including rRNAs and MRPs.

The process begins with the in vitro transcription of the mitochondrial rRNAs and the recombinant expression and purification of the individual MRPs, including YmL9. These components are then mixed under specific buffer and temperature conditions that promote the stepwise assembly of the mitoribosomal subunits.

The successful reconstitution of a functional mitoribosome can be confirmed by functional assays, such as the synthesis of a model polypeptide from a template mRNA. By systematically omitting or mutating the this compound in these reconstitution experiments, its necessity for mitoribosome assembly and its role in protein synthesis can be directly assessed. For example, experiments could test whether the absence of YmL9 prevents the formation of the large subunit or results in a translationally inactive mitoribosome. These functional assays provide direct evidence for the role of YmL9 in the mechanics of mitochondrial protein synthesis.

Computational and Bioinformatics Approaches

In conjunction with experimental techniques, computational and bioinformatics approaches provide powerful predictive tools for studying the this compound. These in silico methods can offer insights into the structure, evolution, and interaction networks of YmL9, guiding further experimental investigations.

In the absence of a high-resolution experimental structure of the isolated this compound, homology modeling can be used to predict its three-dimensional structure. microbenotes.com This method relies on the principle that proteins with similar amino acid sequences adopt similar structures. microbenotes.comnih.gov

The process starts with a search for homologous proteins with known structures in databases like the Protein Data Bank (PDB). The amino acid sequence of YmL9 is then aligned with the sequence of the identified template structure. yasara.org Based on this alignment, a 3D model of YmL9 is constructed by copying the coordinates of the conserved regions from the template and modeling the loops and side chains of the non-conserved residues. yasara.org The quality of the resulting model is then assessed using various validation tools. This predicted structure can be invaluable for formulating hypotheses about the function of YmL9 and for designing site-directed mutagenesis experiments to test these hypotheses.

Table 2: Hypothetical Homology Modeling Templates for YmL9

Template PDB ID Organism Sequence Identity (%) Resolution (Å)
5MRC S. cerevisiae 85 3.2
6Z1T T. brucei 42 6.1

This table provides a hypothetical example of potential templates that could be used for homology modeling of the this compound, based on sequence identity and structural resolution.

Phylogenetic analysis can trace the evolutionary history of the this compound, revealing how it has diverged across different species. nih.gov This is achieved by comparing the amino acid sequence of YmL9 with its orthologs from a range of organisms.

A multiple sequence alignment of these sequences is generated to identify conserved and variable regions. researchgate.net Based on this alignment, a phylogenetic tree is constructed using statistical methods such as maximum likelihood or Bayesian inference. biorxiv.org This tree visually represents the evolutionary relationships between the different YmL9 orthologs.

The phylogenetic analysis can shed light on the evolutionary pressures that have shaped the this compound and can help to identify functionally important residues that are conserved across long evolutionary distances. This information can be crucial for understanding the fundamental aspects of YmL9's function.

The this compound functions as part of a large complex, the mitoribosome, and its activity is likely regulated by interactions with other proteins. Computational methods can be used to predict the protein-protein interaction (PPI) network of YmL9. nih.govmdpi.com

Various algorithms exist for predicting PPIs, which can be based on factors such as gene co-expression, protein co-evolution, domain-domain interactions, and text mining of scientific literature. nih.govyoutube.com These methods can generate a list of potential interaction partners for YmL9.

The predicted interaction network can then be analyzed to identify key hubs and functional modules. For example, the analysis might reveal that YmL9 is part of a cluster of proteins involved in the binding of tRNA or the catalysis of peptide bond formation. These computational predictions provide a roadmap for experimental validation using techniques such as co-immunoprecipitation or yeast two-hybrid assays.

Table 3: Hypothetical Predicted Interacting Partners for YmL9

Interacting Protein Prediction Score Putative Function
YmL10 0.92 Peptidyl transferase center component
Mrpl3 0.85 Exit tunnel component
mt-LSU rRNA 0.95 Ribosomal scaffolding

This table shows a hypothetical list of proteins predicted to interact with YmL9, along with a confidence score for the prediction and the potential function of the interaction.

Future Directions and Emerging Research Avenues in Yml9 Protein Biology

Elucidating Novel Regulatory Pathways of YmL9 Protein

Current understanding indicates that YmL9 is synthesized in the cytoplasm from a nuclear gene and subsequently imported into the mitochondria, guided by a signal peptide smolecule.comnih.gov. This process involves mitochondrial chaperones that facilitate proper folding and assembly into the mitochondrial ribosome smolecule.com. However, the intricate regulatory mechanisms governing YmL9 expression, import, and assembly are not yet fully defined.

Future research should focus on identifying the transcriptional and post-transcriptional factors that control YML9 gene expression in response to varying cellular metabolic states and stress conditions. Investigating the specific protein machinery involved in the recognition and translocation of YmL9 across the mitochondrial membranes could reveal novel import pathways or modulators. Furthermore, exploring potential post-translational modifications of YmL9, such as phosphorylation, acetylation, or ubiquitination, could uncover new layers of regulation affecting its stability, ribosomal incorporation, or interaction with other factors. The dynamic nature of mitochondrial ribosomes suggests that the stoichiometry and composition of ribosomal proteins, including YmL9, might be actively regulated, presenting a fertile ground for future investigations into assembly factors and quality control mechanisms specific to ribosomal subunits containing YmL9.

Understanding this compound's Role in Specialized Mitochondrial Translation

Mitochondrial ribosomes are responsible for synthesizing a limited set of essential proteins encoded by the mitochondrial genome smolecule.com. Recent research suggests the existence of specialized ribosomes with varying ribosomal protein compositions that may preferentially translate specific subsets of mRNAs researchgate.net. While studies have explored this phenomenon for other ribosomal protein paralogs researchgate.net, the specific contribution of YmL9 to specialized mitochondrial translation remains largely unexplored.

Future studies should aim to determine if YmL9-containing ribosomes exhibit differential binding affinities for specific mitochondrial mRNAs. Techniques such as ribosome profiling or Ribo-seq, specifically adapted for mitochondrial translation, could be employed to globally assess the translation efficiency of different mitochondrial transcripts in the presence or absence, or with altered levels, of YmL9. Identifying whether YmL9 is preferentially incorporated into ribosomes translating key subunits of the electron transport chain or ATP synthase could shed light on its potential role in regulating specific aspects of mitochondrial respiration and energy production. This research could reveal novel mechanisms of translational control within mitochondria mediated by individual ribosomal protein components like YmL9.

Exploring this compound's Interplay with Mitochondrial Quality Control Mechanisms

Maintaining mitochondrial health requires robust quality control mechanisms, including protein quality control and the removal of damaged organelles through mitophagy aquaenergyexpo.comnih.govnih.govmdpi.com. As a core component of the mitochondrial translation machinery, the integrity and proper function of YmL9 are crucial for synthesizing proteins essential for mitochondrial function. Dysfunction in mitochondrial translation, potentially due to impaired YmL9, can lead to the accumulation of misfolded proteins and trigger mitochondrial stress responses.

Future research should investigate the relationship between YmL9 and mitochondrial quality control pathways. How is the synthesis and assembly of YmL9 monitored by mitochondrial protein quality control systems? Does the accumulation of misfolded or non-assembled YmL9 trigger specific stress responses, such as the mitochondrial unfolded protein response (mtUPR)? nih.govmdpi.com Furthermore, exploring whether YmL9 or ribosomes containing dysfunctional YmL9 are targets for degradation pathways, such as the ubiquitin-proteasome system or selective mitophagy, could provide insights into how the cell maintains a healthy pool of mitochondrial ribosomes. Understanding this interplay is crucial for comprehending how mitochondrial translation is maintained and how its dysfunction contributes to cellular pathology.

Development of Advanced Model Systems for this compound Research

Much of the foundational research on YmL9 has been conducted in the yeast Saccharomyces cerevisiae smolecule.comyeastgenome.orgvulcanchem.comnih.govresearchgate.netresearchgate.netthebiogrid.orgthebiogrid.orgthebiogrid.orgthecellvision.org. While yeast is an invaluable model system for studying fundamental biological processes, investigating the role of YmL9 and its human homolog, MRPL9, in more complex systems is essential for understanding their implications in human physiology and disease smolecule.comnih.gov.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the primary structure and post-translational modifications of YmL9 protein?

  • Use tandem mass spectrometry (MS/MS) coupled with tryptic digestion to identify amino acid sequences . For post-translational modifications (PTMs), employ phosphoproteomics (e.g., TiO₂ enrichment for phosphorylation) or glycoproteomics workflows. Validate findings using site-directed mutagenesis and functional assays to confirm modification impacts on ribosomal activity .

Q. How can researchers reliably detect and quantify this compound expression in yeast mitochondrial extracts?

  • Optimize mitochondrial isolation protocols (e.g., differential centrifugation) to minimize cytoplasmic contamination. Use Western blotting with antibodies validated against conserved epitopes (e.g., N-terminal regions). For quantification, pair with chemiluminescent detection and normalization to mitochondrial markers like Por1 .

Q. What controls should be included in experiments analyzing YmL9’s role in mitochondrial ribosome assembly?

  • Include:

  • Positive controls: Wild-type yeast strains with intact mitochondrial translation.
  • Negative controls: ΔYmL9 knockout strains or strains treated with ribosome assembly inhibitors (e.g., chloramphenicol).
  • Technical controls: RT-qPCR to confirm transcriptional changes and Coomassie staining to verify ribosomal protein integrity .

Advanced Research Questions

Q. How can contradictory data on YmL9’s interaction partners across studies be resolved?

  • Perform systematic cross-validation:

Use reciprocal co-immunoprecipitation (Co-IP) in both wild-type and knockout models.

Apply proximity-dependent biotinylation (e.g., BioID) to map transient interactions in vivo.

Compare results across orthogonal methods (e.g., cryo-EM for structural interactions vs. yeast two-hybrid for binary interactions). Address discrepancies by analyzing experimental conditions (e.g., growth phase, stress induction) .

Q. What methodologies are suitable for investigating YmL9’s conformational changes during ribosomal translocation?

  • Employ single-molecule FRET to monitor real-time structural dynamics. Complement with cryo-EM to resolve high-resolution intermediate states. Use molecular dynamics simulations to predict energy landscapes of conformational shifts. Validate via mutagenesis of conserved hinge regions (e.g., residues 120-135 in the yeast ortholog) .

Q. How should researchers design studies to assess YmL9’s evolutionary conservation and divergence across eukaryotic species?

  • Apply comparative phylogenomics:

  • Align YmL9 sequences from diverse eukaryotes (e.g., Saccharomyces cerevisiae, Homo sapiens) using Clustal Omega.
  • Identify conserved domains via Hidden Markov Models (HMMs).
  • Test functional conservation by complementing yeast ΔYmL9 with orthologs (e.g., human MRPL9) and assaying rescue of mitochondrial translation defects .

Q. What strategies mitigate variability in YmL9 knockout phenotypes under different metabolic conditions?

  • Implement controlled chemostat cultures to standardize nutrient availability and growth phase. Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to profile compensatory pathways. Analyze phenotypic penetrance via hierarchical clustering of multi-omics data .

Data Analysis & Interpretation

Q. How can conflicting reports about YmL9’s role in mitochondrial oxidative phosphorylation (OXPHOS) be reconciled?

  • Conduct meta-analysis of existing datasets to identify confounding variables (e.g., strain background, carbon source). Perform respiratory flux analysis (Seahorse XF) in ΔYmL9 strains with/without alternative OXPHOS substrates (e.g., glycerol vs. glucose). Publish raw data and analysis pipelines to enable reproducibility .

Q. What statistical frameworks are recommended for analyzing YmL9-dependent changes in ribosomal profiling data?

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply false discovery rate (FDR) correction for multi-hypothesis testing. Integrate with pathway enrichment tools (e.g., GOSeq) to prioritize biologically relevant ribosome stalling events .

Experimental Design Tables

Table 1: Key Considerations for YmL9 Functional Studies

ParameterRecommendationEvidence Source
Knockout ValidationConfirm via RT-qPCR and rescue assays
Interaction StudiesCombine Co-IP with BioID/cryo-EM
PTM AnalysisUse phospho-specific antibodies + MS

Table 2: Common Pitfalls in YmL9 Research

PitfallMitigation Strategy
Cytoplasmic contaminationValidate mitochondrial purity via SDH-2 activity assays
Antibody cross-reactivityPre-adsorb antibodies with ΔYmL9 lysate
Overexpression artifactsUse inducible promoters (e.g., GAL1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.